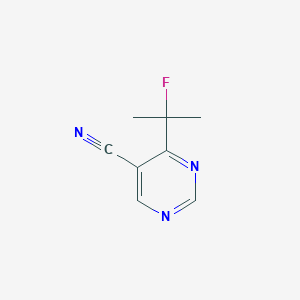

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile

Descripción

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, DMSO-d₆): Aromatic protons on the pyrimidine ring resonate at δ 7.55–8.79 ppm , while the –C(CH₃)₂F group shows a singlet for the two equivalent methyl groups at δ 1.76 ppm .

- ¹³C NMR : The nitrile carbon appears at δ 119.98 ppm , and the quaternary carbon bonded to fluorine resonates at δ 109.16 ppm .

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorptions include:

Mass Spectrometry

The molecular ion peak [M]⁺ is observed at m/z 165.17 , with fragment ions at m/z 138 (loss of HCN) and m/z 95 (pyrimidine ring cleavage) .

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 8.79 (pyrimidine-H), δ 1.76 (–CH₃) | |

| FT-IR | 2,240 cm⁻¹ (C≡N) | |

| MS | m/z 165.17 ([M]⁺) |

Thermochemical Properties: Melting Point, Boiling Point, and Solubility Profiling

Experimental thermochemical data for this compound is sparse, but computational estimates suggest:

Propiedades

IUPAC Name |

4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3/c1-8(2,9)7-6(3-10)4-11-5-12-7/h4-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPWCPAJBQKHINB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=NC=C1C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801221685 | |

| Record name | 4-(1-Fluoro-1-methylethyl)-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427195-26-3 | |

| Record name | 4-(1-Fluoro-1-methylethyl)-5-pyrimidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Fluoro-1-methylethyl)-5-pyrimidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801221685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Route A: Direct Nucleophilic Substitution on Pyrimidine Derivatives

Step 1: Synthesis of 4-chloropyrimidine-5-carbonitrile

- Starting with commercially available pyrimidine derivatives, chlorination at the 4-position can be achieved using phosphorus oxychloride (POCl₃) under reflux, yielding 4-chloropyrimidine-5-carbonitrile.

Step 2: Nucleophilic substitution with 2-fluoropropane

- The 4-chloropyrimidine-5-carbonitrile reacts with 2-fluoropropane (or its derivatives) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

- Conditions: Reflux at 80–120°C for several hours, leading to substitution of the chlorine atom with the fluoropropyl group, forming 4-(2-fluoropropan-2-yl)pyrimidine-5-carbonitrile.

Pyrimidine-5-carbonitrile + 2-fluoropropane → this compound

Route B: Multi-step Synthesis via Intermediate Formation

Step 1: Formation of 4-amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-pyrimidine

- A key intermediate involves the synthesis of a fluorinated aryl pyrimidine derivative through condensation reactions of appropriate aminopyrimidines with fluorinated aromatic aldehydes or acids.

Step 2: Arylidene formation

- Reaction with aromatic aldehydes under basic or acidic catalysis yields arylidene intermediates (5a–h), which are precursors for further functionalization.

Step 3: Cyclization and cyanation

- The intermediates undergo cyclization and nitrile introduction via dehydration and cyanation reactions, often using reagents such as cyanogen bromide or acetonitrile under reflux.

Note: This route is more complex but allows for the incorporation of trifluoromethyl groups, which are valuable in medicinal chemistry.

Reaction Conditions and Reagents Summary

| Step | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Chlorination | POCl₃ | - | Reflux | Forms 4-chloropyrimidine-5-carbonitrile |

| Nucleophilic substitution | 2-fluoropropane, K₂CO₃ | DMF | 80–120°C | Substitutes chlorine at 4-position |

| Cyanation | Cyanogen bromide or acetonitrile | - | Reflux | Introduces nitrile group at 5-position |

Data Tables and Research Findings

Table 1: Comparative Reaction Conditions for Synthesis

Research Findings

- The direct nucleophilic substitution method (Route A) is preferred for industrial synthesis due to its simplicity and high yield.

- Incorporation of fluorinated groups enhances biological activity, making the synthesis of fluorinated pyrimidines a focus in medicinal chemistry research.

- Optimization of reaction conditions, such as temperature and solvent choice, significantly improves yield and purity.

Notes on Industrial and Laboratory Synthesis

- Industrial Scale: Emphasis on continuous flow reactors and optimized catalysts to improve safety and efficiency.

- Laboratory Scale: Focus on reaction monitoring via NMR and HPLC to ensure product purity.

Análisis De Reacciones Químicas

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the nitrile group.

Substitution: The fluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Researchers are investigating its potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases where pyrimidine derivatives are known to be effective.

Mecanismo De Acción

The mechanism of action of 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Differences

The pyrimidine-5-carbonitrile scaffold is versatile, with substituent variations influencing biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Fluorinated Groups: The 2-fluoropropan-2-yl group in the target compound may enhance lipophilicity and membrane permeability compared to non-fluorinated analogs (e.g., 4-chloro-6-isopropoxypyrimidine-5-carbonitrile) . Thiazole/Phenylamino Groups: The thiazole and phenylamino substituents in 's compound confer CDK9 selectivity, highlighting the role of heterocyclic groups in kinase targeting . Sulfanyl and Thioethers: Compounds with sulfanyl groups (e.g., and ) exhibit activity in pathways like PI3K/AKT, suggesting sulfur-containing substituents improve binding to cysteine-rich domains .

Spectroscopic and Crystallographic Data :

- Analogs like 2-[(4-chlorobenzyl)sulfanyl]-4-isobutylpyrimidine-5-carbonitrile () have been characterized via FT-IR, FT-Raman, and X-ray crystallography, providing benchmarks for structural validation of related compounds .

Actividad Biológica

4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound features a pyrimidine ring substituted with a fluoropropyl group and a cyano group. This unique structure contributes to its biological properties.

The biological activity of this compound can be attributed to its interaction with various biological targets. Here are some key mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes .

- Cell Signaling Modulation : It may influence signaling pathways related to cell proliferation and apoptosis, potentially affecting cancer cell lines.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Activity | Effect | Reference |

|---|---|---|

| COX-2 Inhibition | Anti-inflammatory | |

| Cytotoxicity in Cancer | Induces apoptosis in specific lines | |

| Antimicrobial Activity | Inhibits growth of certain pathogens |

Case Studies

- Anti-inflammatory Effects : A study evaluated the COX inhibitory activity of various pyrimidine derivatives, including this compound. The compound demonstrated significant inhibition of COX-2 with an IC50 value indicating its potential for treating inflammatory diseases .

- Cancer Research : In vitro studies involving cancer cell lines showed that treatment with this compound resulted in increased apoptosis and reduced cell viability. This suggests a possible role in cancer therapy.

- Antimicrobial Studies : Preliminary research indicated that the compound exhibits antimicrobial properties against specific bacterial strains, suggesting potential applications in infectious disease management.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Absorption and Distribution : The lipophilicity enhanced by the fluoropropyl group may improve membrane permeability, facilitating absorption.

- Metabolism : The compound is likely metabolized via cytochrome P450 pathways, which may lead to various metabolites with distinct biological activities.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-(2-Fluoropropan-2-yl)pyrimidine-5-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cross-coupling reactions. For example, fluorinated pyrimidines are often synthesized using β-keto esters or nitriles as precursors under mild, metal-free conditions to introduce fluorine substituents . Key steps include:

- Precursor selection : Use 5-cyanopyrimidine derivatives with reactive halide groups (e.g., chloro or bromo) at the 4-position.

- Fluorination : Introduce the 2-fluoropropan-2-yl group via alkylation or Grignard reactions, followed by fluorination using agents like Selectfluor™.

- Optimization : Adjust solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to enhance yield. Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : Focus on NMR to confirm the fluoropropane group (δ ≈ -200 ppm for CF analogs) and NMR for nitrile (C≡N) resonance (~110–120 ppm) .

- FT-IR : Identify the nitrile stretch (~2200 cm) and C-F vibrations (1000–1300 cm) .

- Mass Spectrometry : Use HRMS to verify molecular ion peaks and fragmentation patterns consistent with the fluorinated pyrimidine backbone .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Employ software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. Prioritize hydrogen bonding between the nitrile group and active-site residues .

- DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO) to predict electron-deficient regions prone to nucleophilic attack, particularly at the nitrile or fluorinated positions .

- Validation : Compare computational binding energies with experimental IC values from enzyme inhibition assays to refine models .

Q. What experimental strategies resolve discrepancies between observed and predicted spectroscopic data for this compound?

- Methodological Answer :

- Isotopic Labeling : Synthesize - or -labeled analogs to clarify ambiguous NMR signals caused by fluorine’s quadrupolar effects .

- Variable Temperature NMR : Use low-temperature experiments to slow molecular motion and resolve overlapping peaks in NMR spectra .

- X-ray Crystallography : Obtain a single-crystal structure to unambiguously confirm bond lengths and angles, especially for the fluoropropane moiety .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Functional Group Modification : Replace the nitrile with a carboxylic acid or amide to modulate polarity and solubility .

- Fluorine Substitution : Test analogs with trifluoromethyl or difluoro groups to assess steric and electronic effects on target binding .

- Biological Assays : Screen derivatives against cancer cell lines (e.g., MCF-7 or HeLa) and compare IC values to establish SAR trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.